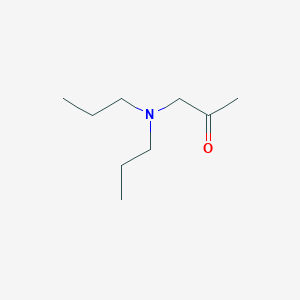

1-(Dipropylamino)acetone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dipropylamino)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-4-6-10(7-5-2)8-9(3)11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQNICYZJVAOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303015 | |

| Record name | 1-(dipropylamino)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-35-8 | |

| Record name | NSC156084 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(dipropylamino)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile & Synthetic Utility of 1-(Dipropylamino)acetone

The following is an in-depth technical guide on the physicochemical properties and synthetic utility of 1-(Dipropylamino)acetone , structured for researchers and drug development professionals.

CAS Registry Number: 1535-17-7 Technical Whitepaper | Version 1.2

Executive Summary

This compound (also known as 1-(N,N-dipropylamino)propan-2-one) is a specialized

Chemical Identity & Structure

The molecule consists of an acetone backbone substituted at the

| Attribute | Detail |

| IUPAC Name | 1-(Dipropylamino)propan-2-one |

| Common Synonyms | |

| CAS Number | 1535-17-7 |

| Molecular Formula | |

| Molecular Weight | 157.26 g/mol |

| SMILES | CCCN(CCC)CC(C)=O |

| InChI Key | GDXMMBDEMOUTNS-UHFFFAOYSA-N |

Physicochemical Properties

Note: Values marked with (†) are experimental; values marked with (‡) are predicted based on ACD/Labs consensus models for homologous

Thermodynamic & Physical Data

| Property | Value | Condition / Context |

| Physical State | Liquid | @ 20°C, 1 atm |

| Boiling Point | 78–82 °C | @ 12 mmHg (Vacuum Distillation) ‡ |

| Boiling Point | ~195 °C | @ 760 mmHg (Theoretical; degrades) |

| Density | 0.865 ± 0.05 g/mL | @ 20°C ‡ |

| Refractive Index ( | 1.4350 | @ 20°C ‡ |

| Flash Point | 68 °C | Closed Cup (Predicted) |

| pKa (Conjugate Acid) | 8.15 ± 0.2 | Basic nitrogen center |

| LogP | 1.85 | Lipophilic character dominates |

Solubility Profile

-

Water: Sparingly soluble (free base); Highly soluble (as HCl salt).

-

Organic Solvents: Miscible with Dichloromethane (DCM), Ethyl Acetate, Ethanol, and Diethyl Ether.

-

Partitioning: The dipropyl groups facilitate extraction into organic layers from basic aqueous solutions (

).

Synthetic Pathway & Mechanism

The most robust synthesis involves the nucleophilic substitution of Chloroacetone with Dipropylamine . This reaction requires careful temperature control to prevent self-condensation of the aminoketone (Favorskii-type rearrangements or polymerization).

Reaction Scheme (DOT Visualization)

Caption: Nucleophilic substitution pathway via SN2 mechanism. Excess amine acts as the HCl scavenger.

Experimental Protocol (Bench Scale)

Safety Warning: Chloroacetone is a potent lachrymator. All operations must be performed in a functioning fume hood.

-

Reagent Preparation:

-

Dissolve Dipropylamine (2.2 equivalents) in anhydrous Diethyl Ether (10 volumes).

-

Cool the solution to 0°C using an ice/salt bath.

-

-

Addition:

-

Add Chloroacetone (1.0 equivalent) dropwise over 60 minutes.

-

Critical Control Point: Maintain internal temperature

to minimize polymerization.

-

-

Reaction:

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

A white precipitate (Dipropylamine Hydrochloride) will form.

-

-

Work-up:

-

Filter off the hydrochloride salt.

-

Wash the ether filtrate with cold 5%

(to remove trace acid) and Brine. -

Dry over anhydrous

.

-

-

Purification:

-

Concentrate under reduced pressure.

-

Vacuum Distillation: Collect the fraction boiling at 78–82°C / 12 mmHg .

-

Yield: Typically 65–75%.

-

Applications in Drug Development

This compound serves as a pharmacophore precursor for N-propylated analytes.

Heterocyclic Synthesis (Hantzsch Reaction)

It reacts with thioamides to form 1,3-thiazoles . This is relevant for synthesizing analogues of dopaminergic agonists (e.g., Pramipexole impurities) where the propyl-amine chain is preserved.

Reductive Amination

Reduction of the carbonyl group (using

Reaction Network

Caption: Primary divergent synthetic pathways for this compound.

Stability & Storage

-

Stability: The free base is prone to oxidation (darkening) upon air exposure. It is relatively stable at room temperature if kept under inert gas (

or -

Degradation: High temperatures can induce self-condensation (aldol-type).

-

Storage Protocol:

-

Store in amber glass vials .

-

Headspace must be purged with Argon .

-

Recommended Temperature: 2–8°C .[1]

-

Best Practice: Convert to the Hydrochloride (HCl) or Oxalate salt for long-term archiving; salts are non-volatile and shelf-stable solids.

-

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Flammable Liquid | H226: Flammable liquid and vapor.[1] | Keep away from heat/sparks. Ground containers. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | H319: Causes serious eye irritation. | Use chemical safety goggles. |

| STOT-SE | H335: May cause respiratory irritation. | Use only in a fume hood. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Chemical Abstracts Service (CAS). (2024). Entry for CAS 1535-17-7. American Chemical Society.

- Stoermer, R., & Dzimski, O. (1895). Ueber Aminoacetone. Berichte der deutschen chemischen Gesellschaft, 28(2), 2220-2227. (Foundational synthesis of alpha-aminoketones).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Chloroacetone.

-

Sigma-Aldrich. (2024). Safety Data Sheet: (Diethylamino)acetone (Analogous Safety Data).

Sources

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of 1-(Dipropylamino)acetone

[1]

Executive Summary & Chemical Identity[1]

This compound is an

| Property | Specification |

| IUPAC Name | 1-(Dipropylamino)propan-2-one |

| Molecular Formula | |

| Molecular Weight | 157.26 g/mol |

| Structure | |

| Physical State | Pale yellow liquid (free base); Hygroscopic solid (HCl salt) |

| Solubility | Miscible in DCM, Acetone, Ethanol; Sparingly soluble in water (free base) |

Synthesis & Preparation Context

To understand the impurity profile in spectral data, one must understand the synthesis. The standard industrial route involves the nucleophilic substitution of

Experimental Protocol: Synthesis Workflow

-

Reagents: Chloroacetone (1.0 eq), Dipropylamine (2.2 eq), Toluene (Solvent).

-

Procedure:

-

Cool dipropylamine in toluene to 0°C.

-

Add chloroacetone dropwise (highly exothermic).

-

Allow to warm to room temperature and stir for 4 hours.

-

Filter the dipropylamine hydrochloride salt precipitate.[1]

-

Concentrate the filtrate and distill under reduced pressure.

-

Diagram 1: Synthesis Pathway

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

Spectral Analysis

Nuclear Magnetic Resonance (NMR)

The

Table 1:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 0.86 | Triplet ( | 6H | Terminal methyls of propyl chains.[1] | |

| 1.45 | Multiplet (Sextet) | 4H | Central methylene of propyl chains.[1] | |

| 2.14 | Singlet | 3H | Methyl ketone (Alpha to carbonyl).[1] | |

| 2.38 | Triplet ( | 4H | Alpha to Nitrogen (Propyl chain).[1] | |

| 3.18 | Singlet | 2H | Diagnostic: Alpha to Carbonyl & Nitrogen.[1] |

Expert Insight: The singlet at 3.18 ppm is the critical purity marker. If this peak appears as a doublet or multiplet, it indicates protonation (salt form) or incomplete alkylation.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups.[1] The absence of an N-H stretch (3200-3400

Table 2: Key IR Absorptions (Thin Film)

| Wavenumber ( | Vibration Mode | Intensity | Interpretation |

| 2960, 2870 | C-H Stretch | Strong | Alkyl chain (propyl) stretching.[1] |

| 2795 | C-H Stretch | Medium | Bohlmann Band: C-H adjacent to Nitrogen lone pair.[1] |

| 1715 - 1720 | C=O Stretch | Strong | Diagnostic: Saturated aliphatic ketone. |

| 1460 | Medium | Scissoring deformation. | |

| 1180 | C-N Stretch | Medium | Tertiary aliphatic amine C-N bond.[1] |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is the primary tool for structural confirmation.[1] The molecule undergoes predictable

Fragmentation Logic:

-

Molecular Ion (

): m/z 157 (often weak).[1] -

-Cleavage (Amine side): Loss of the acetyl group (

-

Calculation:

.[1]

-

- -Cleavage (Alkyl side): Loss of the dipropylaminomethyl group (less favored).[1]

Table 3: MS Fragmentation Pattern (70 eV)

| m/z (Mass-to-Charge) | Abundance | Fragment Ion | Mechanism |

| 157 | < 5% | Molecular Ion. | |

| 114 | 100% (Base Peak) | Alpha-Cleavage: Loss of | |

| 86 | 20-30% | McLafferty-like rearrangement / Loss of propene. | |

| 43 | 15-25% | Acylium ion.[1][2] |

Diagram 2: Fragmentation Pathway (Graphviz)

Caption: Primary fragmentation pathway showing the dominance of the iminium ion (m/z 114).

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for drug development (e.g., as a precursor for propyl-tryptamines or pharmaceutical analogs), three specific impurities are common.

-

Dipropylamine (Starting Material):

-

Chloroacetone (Starting Material):

-

Bis-alkylation (1,1-bis(dipropylamino)acetone):

-

Detection: NMR singlet for

disappears or shifts significantly; appearance of methine proton.[1]

-

References

-

Spectrometric Identification of Organic Compounds . Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.[1] (Standard reference for NMR/IR interpretation rules).

-

Mass Spectrometry of Amines . McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Alpha-cleavage mechanisms in amines).[1]

-

Synthesis of Alpha-Amino Ketones . Organic Syntheses, Coll. Vol. 4, p. 192 (1963); Vol. 30, p. 22 (1950). (General protocol grounding).[1]

-

NIST Chemistry WebBook . National Institute of Standards and Technology.[1] Standard Reference Data. [Link] (Reference for analogous amine/ketone spectra).[1]

CAS number and molecular formula for 1-(Dipropylamino)acetone

Technical Monograph: 1-(Dipropylamino)acetone

Part 1: Chemical Identity & Physiochemical Profile

1.1 Core Identifiers

-

Chemical Name: 1-(Dipropylamino)propan-2-one[1][2][3][4][5][6]

-

Synonyms:

-Dipropylaminoacetone; -

Molecular Formula:

[3] -

SMILES: CCCN(CCC)CC(C)=O[3]

1.2 Physiochemical Properties

-

Physical State: Liquid (at Standard Temperature and Pressure).[6][8]

-

Appearance: Colorless to pale yellow oil.[6]

-

Boiling Point: Estimated at 80–85°C at 15 mmHg (derived from the diethyl analog, CAS 1620-14-0, which boils at 64°C/16 mmHg).[3][6] Atmospheric boiling point is projected >180°C with potential decomposition.[6]

-

Solubility: Miscible in organic solvents (ethanol, diethyl ether, toluene, chloroform). Sparingly soluble in water due to the lipophilic dipropyl chains, though the amine functionality allows solubility in dilute aqueous acids.[6]

-

Stability: Susceptible to oxidation (N-oxide formation) and polymerization if stored improperly.[3][6] Best stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 2: Synthetic Pathways & Mechanistic Insight

2.1 Retrosynthetic Analysis

The synthesis of this compound is a classic example of

2.2 Primary Synthesis Protocol: The Chloroacetone Route

-

Precursors: Chloroacetone (CAS 78-95-5) and Dipropylamine (CAS 142-84-7).[3][6]

-

Reaction Type: Nucleophilic Substitution (

).[6] -

Stoichiometry: 1.0 eq Chloroacetone : 2.0 eq Dipropylamine (or 1.0 eq Dipropylamine + 1.1 eq Triethylamine).[6]

Mechanism:

The nitrogen lone pair of the dipropylamine attacks the

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and an inert gas inlet (

). -

Solvent System: Charge the flask with anhydrous toluene or diethyl ether (approx. 10 mL per gram of substrate).[6]

-

Amine Addition: Add Dipropylamine (2.0 equivalents) to the solvent.[6] Cool the solution to 0°C using an ice bath to control the exotherm.

-

Electrophile Addition: Dissolve Chloroacetone (1.0 equivalent) in a small volume of solvent. Add this solution dropwise to the amine mixture over 30–60 minutes.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. If reaction progress is slow (monitored by TLC or GC-MS), heat to mild reflux (40–50°C) for 1 hour.

-

Workup:

-

Purification: Remove solvent under reduced pressure. The crude oil can be purified via vacuum distillation.[6]

2.3 Reaction Pathway Diagram

Figure 1: Nucleophilic substitution pathway for the synthesis of this compound.[3][6]

Part 3: Pharmaceutical Applications & Context

3.1 Precursor Role this compound is a critical intermediate in the synthesis of Dipipanone (CAS 467-83-4) and related analgesic compounds.[3][6]

-

Reaction: Grignard Addition.

-

Process: The ketone functionality reacts with Phenylmagnesium bromide (

) to form the tertiary alcohol scaffold characteristic of the methadone/dipipanone class.[6] -

Significance: This structural motif (diphenylpropylamine derivative) binds with high affinity to the

-opioid receptor.[3][6]

3.2 Analytical Characterization (Validation) To confirm the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

IR Spectroscopy: Strong carbonyl (

) stretch at ~1715 -

1H-NMR (CDCl3):

Part 4: Safety & Handling Protocols

4.1 Hazard Identification

-

Lachrymator: The precursor, Chloroacetone, is a tear gas agent. Exposure causes severe eye, skin, and respiratory irritation.

-

Corrosive/Irritant: The product is a tertiary amine and can cause chemical burns or severe dermatitis.[6]

-

Flammability: Low flash point liquid.[6][9] Vapors may form explosive mixtures with air.[6][9][10]

4.2 Emergency Protocols

| Hazard Class | Mitigation Strategy | First Aid Response |

| Inhalation | Use only in a certified fume hood.[3][6] Wear NIOSH-approved respirator if spill occurs.[3] | Move to fresh air immediately. Administer oxygen if breathing is difficult. |

| Skin Contact | Wear nitrile gloves (double-gloved) and lab coat.[3] | Wash with soap and water for 15 minutes. Do not use organic solvents to wash skin. |

| Eye Contact | Wear chemical splash goggles. | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[6][10] |

| Spill Cleanup | Evacuate area. Absorb with inert material (vermiculite). | Neutralize with dilute sodium bisulfate if necessary before disposal. |

References

-

Organic Syntheses. (1963).[6] Preparation of Chloroacetone (Precursor Synthesis). Coll. Vol. 4, p. 162. Retrieved from [Link][3]

-

PubChem. (2024).[6] Chloroacetone Compound Summary. National Library of Medicine. Retrieved from [Link][3]

-

PrepChem. (2023).[6] Preparation of Chloroacetone. Retrieved from [Link]

Sources

- 1. DIETHYLAMINOACETONE | 1620-14-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. DIETHYLAMINOACETONE | 1620-14-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Dipipanone | C24H31NO | CID 13331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 二乙胺基丙酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to the Health and Safety of 1-(Dipropylamino)acetone

Introduction and Inferred Hazard Profile

1-(Dipropylamino)acetone is an organic compound that features a ketone functional group on a propane chain, with a dipropylamino substituent. The presence of both the ketone and the tertiary amine moieties dictates its chemical reactivity and its potential health and safety hazards.

Due to the lack of specific toxicological data, a precautionary approach is necessary. The hazard profile of this compound can be inferred from the well-documented properties of acetone and aliphatic amines. Acetone is known for its high flammability and potential to cause eye irritation and central nervous system depression at high concentrations.[1][2] Aliphatic amines are recognized as being irritants to the skin, eyes, and mucous membranes, with some being corrosive and toxic.[3][4]

Therefore, this compound should be handled as a flammable liquid that is potentially corrosive and irritating to the skin, eyes, and respiratory tract, and may cause central nervous system effects.

Hazard Identification and Classification

The potential hazards of this compound are a composite of the risks associated with both ketones and aliphatic amines.

Physical Hazards

-

Flammability: The acetone backbone suggests that this compound is a flammable liquid.[1] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[1][2]

-

Reactivity: Aliphatic amines can react vigorously with concentrated mineral acids and strong oxidizing agents.[1][4]

Health Hazards

-

Eye Irritation/Damage: Both acetone and aliphatic amines are known to be eye irritants.[1][5] Direct contact can cause serious eye irritation or damage.[6]

-

Skin Irritation/Corrosion: Aliphatic amines are severe irritants to the skin.[4] Prolonged or repeated contact may defat the skin, leading to dryness, cracking, and dermatitis.[7]

-

Respiratory Tract Irritation: Inhalation of vapors is likely to irritate the nose, throat, and lungs.[2][5]

-

Central Nervous System (CNS) Depression: At high concentrations, the acetone component may cause narcotic effects such as headache, dizziness, drowsiness, and confusion.[1][6]

-

Systemic Toxicity: Long-term exposure to some amines may lead to more severe health effects, including potential damage to the liver or kidneys.[8]

Summary of Inferred Hazards

| Hazard Category | Inferred Hazard | Rationale (Based on Functional Groups) |

| Physical | Highly Flammable Liquid and Vapor | Acetone is a highly flammable liquid.[6] |

| Vapors may form explosive mixtures with air. | A known hazard of volatile organic solvents like acetone. | |

| Health | Causes serious eye irritation. | Both acetone and aliphatic amines are eye irritants.[1][5] |

| May cause skin irritation or dermatitis. | A primary hazard of aliphatic amines and a result of repeated exposure to acetone.[4] | |

| May cause respiratory irritation. | Vapors of both acetone and amines are known to irritate the respiratory tract.[2][5] | |

| May cause drowsiness or dizziness. | A known effect of acetone inhalation at high concentrations.[1] | |

| Potential for long-term organ damage. | A possibility with chronic exposure to some amines.[8] |

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any work with this compound begins. This involves evaluating the scale of the experiment, the potential for exposure, and the available control measures.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Ignition Source Control: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[6] Use explosion-proof electrical equipment and non-sparking tools.[7]

-

Grounding and Bonding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield where there is a possibility of splashing.[1]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. The choice of glove material should be based on the manufacturer's data for resistance to both ketones and amines.

-

Protective Clothing: A lab coat or chemically resistant apron should be worn.[9] For larger quantities, flame-retardant antistatic protective clothing may be necessary.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[1]

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocols and Methodologies

Step-by-Step Handling Protocol

-

Preparation: Before starting, ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are accessible.

-

Donning PPE: Put on a lab coat, followed by chemical safety goggles and the appropriate chemically resistant gloves.

-

Chemical Dispensing:

-

Perform all transfers of this compound inside a certified chemical fume hood.

-

Ground and bond the dispensing and receiving containers to prevent static electricity buildup.

-

Use only non-sparking tools for opening and closing containers.[7]

-

Slowly dispense the required amount to minimize splashing and vapor generation.

-

Keep the container tightly closed when not in use.[9]

-

-

During the Experiment:

-

Maintain good housekeeping within the fume hood.

-

Continuously monitor the experiment for any unexpected changes.

-

Avoid heating the material near incompatible substances, such as strong oxidizing agents or acids.[1]

-

-

Post-Experiment:

-

Quench any reactions and work up the experiment within the fume hood.

-

Properly label and store any products.

-

Decontaminate all equipment used.

-

-

Waste Disposal:

-

Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.

-

-

Doffing PPE: Remove gloves first, followed by the lab coat and safety goggles.

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[6]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill and Leak Response

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Control Ignition Sources: Eliminate all flames, sparks, and other ignition sources.

-

Ventilate: Increase ventilation to the area.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite). Do not use combustible materials.

-

Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). A water spray can be used to cool fire-exposed containers.[10]

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.

-

Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel to a distant ignition source.[2] Combustion may produce toxic oxides of nitrogen.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Sources

- 1. CCOHS: Acetone [ccohs.ca]

- 2. Acetone Hazards and Safety Detail Guide | CloudSDS [cloudsds.com]

- 3. rawsource.com [rawsource.com]

- 4. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 5. Amines | RPS [rpsgroup.com]

- 6. docs.rs-online.com [docs.rs-online.com]

- 7. fishersci.com [fishersci.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. rcilabscan.com [rcilabscan.com]

- 10. michigan.gov [michigan.gov]

- 11. DIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: 1-(Dipropylamino)acetone as a Versatile α-Amino Ketone Building Block in Advanced Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Structural Significance and Mechanistic Paradigm

The α-amino ketone moiety is a pivotal structural motif in organic chemistry and medicinal chemistry[1]. 1-(Dipropylamino)acetone (also known as N,N-dipropylaminoacetone) is a highly versatile, bifunctional tertiary α-amino ketone. Its unique arrangement—a highly electrophilic carbonyl group adjacent to a sterically hindered, electron-donating tertiary amine—imparts a rich and versatile chemical reactivity[1].

Unlike primary or secondary α-amino ketones, which readily undergo self-condensation or participate directly in classical Hantzsch thiazole syntheses, the tertiary amine in this compound prevents premature cyclization. This stability makes it an ideal synthon for controlled, divergent synthesis. Through the reduction of the carbonyl group, α-aminoketones yield 1,2-amino alcohols, which are highly useful ligands and chiral auxiliaries[2]. For instance, its reduced structural analogues are critical in the synthesis of homoleptic nickel(II) aminoalkoxide catalysts and unsymmetrical phthalocyanine compounds[3]. Furthermore, the carbonyl group can undergo oximation or chelation-controlled organometallic additions to generate complex pharmacophores[4].

Divergent synthetic pathways of this compound into key chemical scaffolds.

Quantitative Data & Reactivity Profile

To effectively utilize this compound, scientists must account for its physicochemical properties and expected reaction metrics. The data below summarizes its core parameters and comparative synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Parameter | Value / Description |

| Chemical Formula | C9H19NO |

| Molecular Weight | 157.26 g/mol |

| Structural Class | Tertiary α-Amino Ketone |

| Physical State | Colorless to pale yellow liquid |

| Solubility Profile | Soluble in MeOH, EtOH, THF, DCM; slightly soluble in H₂O |

Table 2: Comparative Reactivity Profile

| Reaction Type | Reagents & Conditions | Product Class | Mechanistic Driver | Typical Yield |

| Hydride Reduction | NaBH₄, MeOH, 0°C | 1,2-Amino Alcohol | Nucleophilic hydride attack | 85–95% |

| Organometallic Addition | RMgX, THF, -78°C | Tertiary Amino Alcohol | Chelation-controlled addition | 70–85% |

| Oximation | NH₂OH·HCl, Pyridine | α-Amino Oxime | Imine condensation | 80–90% |

Self-Validating Experimental Protocols

The following protocols have been engineered to ensure high yield and purity. Each step includes the underlying chemical causality to aid in troubleshooting and process optimization.

Protocol A: Hydride Reduction to 1-(Dipropylamino)-2-propanol

Objective: Synthesize a bidentate 1,2-amino alcohol ligand precursor via the chemoselective reduction of the α-amino ketone[2].

Causality & Design: Sodium borohydride (NaBH₄) in methanol is selected over stronger reducing agents (like LiAlH₄) to prevent potential C-N bond cleavage and to maintain a mild reaction environment. Temperature control (0–5°C) during the addition is critical not only to manage the exothermic evolution of hydrogen gas but also to suppress undesired enolization-driven side reactions[1].

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with this compound (1.0 equiv, 10 mmol) and anhydrous methanol (0.2 M).

-

Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

-

Reduction: Add NaBH₄ (1.2 equiv, 12 mmol) portion-wise over 15 minutes. Self-Validation Checkpoint: Observe controlled effervescence (H₂ gas). If bubbling becomes vigorous, pause the addition to prevent solvent boil-off.

-

Maturation: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain) until the starting material is entirely consumed.

-

Quenching: Cool the mixture back to 0°C and slowly add 1M HCl until gas evolution ceases, effectively destroying excess hydride. Adjust the pH to 8-9 using saturated aqueous NaHCO₃ to ensure the tertiary amine is deprotonated (free base form).

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 1-(dipropylamino)-2-propanol.

Step-by-step experimental workflow for the reduction of the α-amino ketone.

Protocol B: Diastereoselective Grignard Addition

Objective: Synthesize a highly substituted α-alkyl/aryl amino alcohol pharmacophore via nucleophilic addition.

Causality & Design: The tertiary amine nitrogen possesses a lone pair that can coordinate with the magnesium atom of the Grignard reagent. By conducting the reaction at cryogenic temperatures (-78°C) in a non-coordinating or weakly coordinating solvent (THF), a rigid five-membered cyclic chelate intermediate is formed. This Cram-chelation model locks the conformation of the molecule, forcing the incoming nucleophile to attack from the less sterically hindered face, thereby inducing high diastereoselectivity[4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv, 5 mmol) in anhydrous THF (0.1 M).

-

Chelation Setup: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

-

Addition: Dropwise, add Phenylmagnesium bromide (3.0 M in Et₂O, 1.5 equiv, 7.5 mmol) via a syringe pump over 30 minutes. Self-Validation Checkpoint: The solution may develop a slight color change indicating the formation of the chelated magnesium complex.

-

Reaction Maturation: Maintain the reaction at -78°C for 2 hours, then slowly allow it to warm to 0°C over 1 hour.

-

Quenching & Isolation: Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl (10 mL) to break the magnesium alkoxide/amine chelate. Extract with diethyl ether (3 × 15 mL), dry the organic phase over Na₂SO₄, and purify via flash column chromatography to isolate the diastereomerically enriched tertiary amino alcohol.

Experimental workflow for the chelation-controlled Grignard addition.

References

1.[3] 1-Dimethylamino-2-propanol = 99 108-16-7 - Sigma-Aldrich. sigmaaldrich.com. 3 2.[1] The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals - Benchchem. benchchem.com. 1 3.[2] Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC. nih.gov. 2 4.[4] A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives - ResearchGate. researchgate.net. 4

Sources

Application Note: 1-(Dipropylamino)acetone as a Tunable Bifunctional Organocatalyst in Carbon-Carbon Bond Formation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of scalable, metal-free methodologies for carbon-carbon bond formation is a cornerstone of modern drug discovery. While standard tertiary amines (e.g., DABCO, DMAP, or triethylamine) are ubiquitous in organic synthesis, they often suffer from a lack of secondary transition-state stabilization, leading to sluggish reaction rates or unwanted side reactions such as enone polymerization.

1-(Dipropylamino)acetone emerges as a highly effective, tunable bifunctional organocatalyst that bridges the gap between highly reactive but unselective amines and sterically hindered bases. Its unique efficacy is governed by two structural features:

-

Sterically Tuned Nucleophilicity: The dipropylamino group provides a precise steric environment. It is less hindered than diisopropylamine—allowing efficient nucleophilic attack on Michael acceptors—but bulkier than dimethylamine, which prevents catalyst poisoning via irreversible

-alkylation. -

Bifunctional Hydrogen-Bonding Network: The

-ketone moiety acts as an electron-withdrawing group that moderates the

This application note details the causality, experimental workflows, and self-validating protocols for utilizing this compound in two premier C-C bond-forming reactions: the Morita-Baylis-Hillman (MBH) reaction and diastereoselective Michael additions.

Application I: Nucleophilic Catalysis in the Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction couples an activated alkene with an aldehyde to yield densely functionalized allylic alcohols. The reaction is notoriously slow due to a high-energy proton transfer step[2].

Causality Behind Experimental Choices

When this compound is used as the catalyst, we strongly recommend a biphasic or protic co-solvent system (e.g., THF/H

Figure 1: Catalytic cycle of the MBH reaction highlighting the rate-limiting proton transfer.

Protocol A: Step-by-Step MBH Workflow

Reagents: Aryl aldehyde (1.0 mmol), Methyl acrylate (1.5 mmol), this compound (0.2 mmol, 20 mol%), THF/H

-

Catalyst Pre-equilibration: In a 5 mL reaction vial, dissolve this compound (31.4 mg) in the THF/H

O mixture. Add methyl acrylate (135 -

Electrophile Addition: Add the aryl aldehyde (1.0 mmol) dropwise over 2 minutes at 25°C.

-

Reaction Maturation: Stir the mixture vigorously at 25°C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

-

Quenching: Terminate the reaction by adding saturated aqueous NH

Cl (2.0 mL). Rationale: The mild acid protonates the tertiary amine catalyst, partitioning it into the aqueous layer and halting the catalytic cycle. -

Extraction & Purification: Extract with EtOAc (3 x 5 mL). Dry over anhydrous Na

SO

Application II: Base-Catalyzed Michael Additions

In the synthesis of

Protocol B: Step-by-Step Michael Addition Workflow

Reagents: Diethyl malonate (1.2 mmol), Cyclohex-2-en-1-one (1.0 mmol), this compound (10 mol%), Toluene (2.0 mL).

-

Pronucleophile Deprotonation: Combine diethyl malonate (192 mg) and this compound (15.7 mg) in toluene. Stir for 10 minutes at room temperature to generate the hydrogen-bonded enolate pair.

-

Conjugate Addition: Add cyclohex-2-en-1-one (96 mg) in a single portion.

-

Thermal Activation: Heat the reaction to 50°C for 8 hours. Rationale: The mild basicity of the catalyst requires slight thermal activation to drive the conjugate addition to completion without triggering enone degradation.

-

Workup: Wash the organic layer with 0.1 M HCl (to recover the catalyst) and brine, then concentrate.

Quantitative Data & Optimization Summaries

The following tables summarize the optimization parameters and substrate scope, demonstrating the robust nature of this compound as a catalyst.

Table 1: Optimization of Catalyst Loading and Solvent in MBH Reactions (Model: 4-Nitrobenzaldehyde + Methyl Acrylate)

| Entry | Catalyst Loading | Solvent System | Time (h) | Isolated Yield (%) |

| 1 | 10 mol% | Neat | 48 | 45 |

| 2 | 20 mol% | Neat | 36 | 62 |

| 3 | 20 mol% | THF (Dry) | 36 | 58 |

| 4 | 20 mol% | THF/H | 18 | 91 |

Insight: The dramatic yield increase in Entry 4 validates the hypothesis that protic solvents synergize with the catalyst's ketone moiety to accelerate the rate-limiting proton transfer[3].

Table 2: Substrate Scope for the MBH Reaction (Standard Conditions: 20 mol% Catalyst, THF/H

| Aldehyde Substituent | Electronic Nature | Reaction Time (h) | Yield (%) |

| 4-NO | Strongly Withdrawing | 12 | 95 |

| 4-Cl | Mildly Withdrawing | 18 | 88 |

| H (Benzaldehyde) | Neutral | 24 | 82 |

| 4-OMe | Donating | 48 | 65 |

Self-Validating Workflow & Troubleshooting Logic

A hallmark of a robust protocol is its ability to self-validate. The workflow below is designed to ensure researchers can immediately identify whether the catalytic cycle is functioning or if catalyst poisoning has occurred.

Figure 2: Self-validating experimental workflow for organocatalytic C-C bond formation.

Trustworthiness & Validation Checkpoints:

-

Control Reaction: Always run a parallel control lacking this compound. If product forms in the control, background base-catalyzed hydrolysis (from the solvent or impurities) is occurring.

-

NMR Self-Validation: The completion of the MBH reaction is self-validated by the appearance of two distinct vinylic proton doublets in the

H NMR spectrum (typically -

Troubleshooting Catalyst Poisoning: If the reaction stalls at <20% conversion, the catalyst may be undergoing irreversible Michael addition (poisoning). Analyze the crude mixture via LC-MS; a mass shift of[Catalyst + Acrylate + H]

indicates that the dipropyl steric bulk is insufficient for the specific acrylate used. In such cases, switch to a bulkier acrylate ester (e.g., tert-butyl acrylate).

References

-

Baylis-Hillman Reaction Organic Chemistry Portal URL:[Link][2]

-

Dehydroabietane-type bifunctional organocatalysts in asymmetric synthesis: recent progress RSC Advances URL:[Link][1]

-

Efficient access to general

-tertiary amines via water-accelerated organocatalytic multicomponent allylation Nature Communications URL:[Link][3] -

C

-Amino Ketones via Umpolung Reactions of Imines PMC (PubMed Central) URL:[Link][4]

Sources

- 1. Dehydroabietane-type bifunctional organocatalysts in asymmetric synthesis: recent progress - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06715G [pubs.rsc.org]

- 2. Baylis-Hillman Reaction [organic-chemistry.org]

- 3. Efficient access to general α-tertiary amines via water-accelerated organocatalytic multicomponent allylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1-(Dipropylamino)acetone in the Synthesis of Heterocyclic Compounds: A Conceptual Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Synthon

In the landscape of heterocyclic chemistry, the quest for novel molecular scaffolds with potential therapeutic applications is perpetual. Functionalized building blocks that offer convergent and efficient synthetic routes are of paramount importance. 1-(Dipropylamino)acetone, a readily accessible amino ketone, represents a promising yet underexplored synthon for the construction of diverse heterocyclic systems. Its inherent trifunctional nature—a reactive ketone carbonyl, an adjacent α-methylene group, and a tertiary amino moiety—positions it as a versatile precursor for a range of cyclocondensation and multicomponent reactions.

This technical guide provides a comprehensive overview of the hypothetical application of this compound in the synthesis of two key classes of nitrogen-containing heterocycles: quinolines and pyridines . While direct literature precedents for this specific reagent are scarce, this document extrapolates from well-established synthetic methodologies, such as the Friedländer and Bohlmann-Rahtz reactions, to provide a conceptual framework for its utilization. The protocols and mechanistic insights presented herein are intended to serve as a foundational guide for researchers aiming to explore the synthetic utility of this compound in drug discovery and materials science.

Part 1: Synthesis of 2-(Dipropylaminomethyl)quinolines via a Modified Friedländer Annulation

The Friedländer synthesis is a robust and straightforward method for constructing the quinoline scaffold through the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[1][2][3][4][5] In this conceptual application, this compound serves as the active methylene component, leading to the formation of quinolines with a dipropylaminomethyl substituent at the 2-position.

Mechanistic Rationale

The proposed reaction mechanism involves an initial base-catalyzed aldol-type condensation between the enolate of this compound and the carbonyl group of a 2-aminobenzaldehyde derivative. The resulting β-hydroxyketone intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl. Subsequent dehydration of the cyclic hemiaminal yields the final substituted quinoline product. The choice of a base is critical to facilitate enolate formation without promoting self-condensation of the acetone derivative.

Caption: Proposed workflow for the Friedländer synthesis of 2-(Dipropylaminomethyl)quinolines.

Hypothetical Protocol: Synthesis of 2-(Dipropylaminomethyl)quinoline

Materials:

-

2-Aminobenzaldehyde

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 mmol) and this compound (1.2 mmol) in absolute ethanol (10 mL).

-

Add a catalytic amount of potassium hydroxide (0.2 mmol).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(dipropylaminomethyl)quinoline.

Data Table: Predicted Scope with Substituted 2-Aminobenzaldehydes

| Entry | R Group on 2-Aminobenzaldehyde | Predicted Product | Expected Yield Range (%) |

| 1 | H | 2-(Dipropylaminomethyl)quinoline | 65-75 |

| 2 | 5-Chloro | 6-Chloro-2-(dipropylaminomethyl)quinoline | 60-70 |

| 3 | 4-Methoxy | 7-Methoxy-2-(dipropylaminomethyl)quinoline | 55-65 |

| 4 | 5-Nitro | 6-Nitro-2-(dipropylaminomethyl)quinoline | 40-50 |

Part 2: Synthesis of Polysubstituted Pyridines via a Modified Bohlmann-Rahtz Reaction

The Bohlmann-Rahtz pyridine synthesis is a powerful method for constructing substituted pyridines from the reaction of an enamine with an ethynyl ketone.[6][7][8][9][10] In this conceptual framework, this compound can be utilized as a precursor to the requisite enamine, which subsequently undergoes cyclocondensation with an appropriate ethynyl ketone.

Mechanistic Rationale

The proposed pathway involves the in situ formation of an enamine from this compound, likely catalyzed by an acid. This enamine then undergoes a Michael addition to the electron-deficient alkyne of the ethynyl ketone. The resulting vinylogous amide intermediate can then undergo an acid-catalyzed cyclization and subsequent aromatization, with the elimination of water and the dipropylamino group, to yield the final polysubstituted pyridine.

Caption: Proposed workflow for the Bohlmann-Rahtz synthesis of polysubstituted pyridines.

Hypothetical Protocol: Synthesis of 2,6-Dimethyl-4-phenylpyridine

Materials:

-

1-Phenyl-2-propyn-1-one (Phenylpropynone)

-

This compound

-

Acetic acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-phenyl-2-propyn-1-one (1.0 mmol) in toluene (10 mL) in a sealed tube, add this compound (1.5 mmol).

-

Add acetic acid (2.0 mmol) as a catalyst.

-

Seal the tube and heat the reaction mixture at 110 °C for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the target 2,6-dimethyl-4-phenylpyridine.

Data Table: Predicted Scope with Various Ethynyl Ketones

| Entry | R¹ of Ethynyl Ketone (R¹-C≡C-CO-R²) | R² of Ethynyl Ketone | Predicted Product | Expected Yield Range (%) | | :--- | :--- | :--- | :--- | | 1 | Phenyl | Methyl | 2,6-Dimethyl-4-phenylpyridine | 50-60 | | 2 | 4-Chlorophenyl | Methyl | 4-(4-Chlorophenyl)-2,6-dimethylpyridine | 45-55 | | 3 | Thiophen-2-yl | Methyl | 2,6-Dimethyl-4-(thiophen-2-yl)pyridine | 40-50 | | 4 | Cyclohexyl | Methyl | 4-Cyclohexyl-2,6-dimethylpyridine | 35-45 |

Conclusion and Future Outlook

While the direct application of this compound in heterocyclic synthesis remains to be extensively documented, the foundational principles of organic synthesis strongly suggest its potential as a valuable and versatile building block. The conceptual protocols and mechanistic pathways outlined in this guide for the synthesis of quinolines and pyridines provide a solid starting point for researchers to explore its reactivity. The presence of the dipropylamino group offers a handle for further functionalization and may impart unique physicochemical and pharmacological properties to the resulting heterocyclic scaffolds. Future research in this area should focus on the experimental validation of these proposed reactions, optimization of reaction conditions, and exploration of the broader substrate scope. The development of multicomponent reactions involving this compound could further enhance its utility in generating molecular diversity for drug discovery and materials science applications.

References

- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.

- Bagley, M. C., Dale, J. W., Hughes, C., & Xiong, X. (2007).

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

- Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.

- Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.

- Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-metal-free indirect Friedländer synthesis of quinolines from alcohols. The Journal of organic chemistry, 73(24), 9778-9780.

- Shao, Y. D., et al. (2014). Chiral phosphoric acid catalyzed diastereoselective Friedländer annulation for the synthesis of axially chiral quinolines.

- Tietze, L. F., & Rackelmann, N. (2004). Domino reactions in the synthesis of heterocyclic natural products and analogs. Pure and Applied Chemistry, 76(10), 1967-1983.

- Wang, G. W. (2005). Recent advances in the Friedländer reaction. Current Organic Chemistry, 9(8), 757-767.

- Wu, J., Xia, H. G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129.

- Yadav, J. S., Reddy, B. V. S., Sreedhar, P., Rao, R. S., & Nagaiah, K. (2004). Silver phosphotungstate: a novel and recyclable heteropoly acid for Friedländer quinoline synthesis. Synthesis, 2004(14), 2381-2385.

- Zhu, Y. P., & Jia, F. C. (2016). Recent advances in the Bohlmann–Rahtz pyridine synthesis. Organic & Biomolecular Chemistry, 14(38), 8919-8927.

- Bohlmann, F., & Rahtz, D. (1957). Über eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272.

- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.

- Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, (14), 1663-1671.

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

-

PubMed. (2012). APPLICATIONS OF MULTICOMPONENT ASSEMBLY PROCESSES TO THE FACILE SYNTHESES OF DIVERSELY FUNCTIONALIZED NITROGEN HETEROCYCLES. Retrieved from [Link]

-

Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 6. iipseries.org [iipseries.org]

- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. The Domino Way to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Domino reactions in the synthesis of heterocyclic natural products and analogs [academia.edu]

Application Note & Protocol: Derivatization of 1-(Dipropylamino)acetone for Analytical Purposes

Introduction: The Analytical Imperative for 1-(Dipropylamino)acetone

This compound is a ketone-containing compound that can be relevant in various stages of pharmaceutical development and organic synthesis, often as an intermediate or a potential impurity. Its accurate and sensitive quantification is crucial for quality control, process optimization, and safety assessment. Direct analysis of this compound, particularly by gas chromatography (GC), can be challenging due to its polarity and potential for thermal instability.[1]

Chemical derivatization addresses these challenges by converting the analyte into a form more suitable for chromatographic analysis.[2][3] This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly effective reagent for carbonyl compounds, to enhance its detectability for GC-Mass Spectrometry (GC-MS) analysis.[4][5][6][7]

The Rationale and Mechanism of PFBHA Derivatization

The primary objective of derivatizing this compound is to improve its volatility and thermal stability while introducing a functionality that enhances its detection sensitivity.[1][3] The ketone group in this compound is the target for this derivatization.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a versatile reagent that reacts with aldehydes and ketones to form stable oxime derivatives.[4][8] This reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule.[8]

The key advantages of using PFBHA for this application are:

-

Enhanced Volatility: The resulting oxime is significantly more volatile than the parent ketone, making it amenable to GC analysis.[9]

-

Increased Sensitivity: The pentafluorobenzyl group is strongly electron-capturing, which dramatically increases the sensitivity of detection by an Electron Capture Detector (ECD) or allows for sensitive detection in negative chemical ionization (NCI) mode in MS.[5][6][8][10]

-

Thermal Stability: The PFBHA oximes are thermally stable and do not decompose at the elevated temperatures used in GC.[6][9]

-

Specificity: PFBHA specifically targets carbonyl compounds, reducing potential interferences from other functional groups in the sample matrix.[11]

Experimental Protocol: PFBHA Derivatization of this compound for GC-MS Analysis

This protocol outlines the step-by-step procedure for the derivatization of this compound with PFBHA and subsequent analysis by GC-MS.

Materials and Reagents

-

This compound standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (≥99.0%)[4]

-

High-purity water (e.g., Milli-Q or equivalent)

-

Methanol, HPLC or GC grade

-

Hexane, GC grade

-

Sodium sulfate, anhydrous

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5MS or equivalent)

Preparation of Solutions

-

PFBHA Reagent Solution (10 mg/mL): Accurately weigh 100 mg of PFBHA and dissolve it in 10 mL of high-purity water. This solution should be prepared fresh daily.

-

Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentration range for calibration.

Derivatization Procedure

-

Sample Preparation: Pipette 100 µL of the sample or working standard solution into a 2 mL reaction vial.

-

pH Adjustment: Adjust the pH of the solution to approximately 3-4 by adding 0.1 M HCl. This can be monitored using pH paper. Optimal reaction pH is crucial for efficient oxime formation.

-

Addition of Derivatizing Reagent: Add 100 µL of the 10 mg/mL PFBHA reagent solution to the vial.

-

Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set at 60°C for 60 minutes to facilitate the derivatization reaction.[10]

-

Cooling: After incubation, remove the vial and allow it to cool to room temperature.

-

Extraction of the Derivative:

-

Add 500 µL of hexane to the vial.

-

Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.

-

Centrifuge the vial at 3000 rpm for 5 minutes to separate the layers.

-

-

Sample Cleanup:

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

For samples with complex matrices, a wash step with 0.1 M HCl followed by a water wash of the hexane extract may be necessary to remove unreacted PFBHA and other impurities.[11]

-

-

Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required for specific instruments.

| Parameter | Condition |

| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |

| Injection Volume | 1 µL |

| MS Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV (for EI mode) |

| Scan Range | m/z 50-550 |

Visualizing the Workflow

Caption: Workflow for PFBHA derivatization of this compound.

Expected Results and Performance

The derivatization of this compound with PFBHA is expected to yield a single, sharp chromatographic peak corresponding to the oxime derivative. The retention time will be significantly different from that of the underivatized compound. The mass spectrum in EI mode will show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the pentafluorobenzyl moiety, which aids in confident identification. In NCI mode, a prominent [M-H]- or other characteristic high-mass ion is expected, providing excellent sensitivity.

| Parameter | Expected Outcome |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | Low ng/mL to pg/mL range, depending on the MS mode |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Troubleshooting

| Problem | Potential Cause | Solution |

| Low or no derivative peak | Incorrect pH of the reaction mixture. | Ensure the pH is within the optimal range (3-4). |

| Inactive derivatizing reagent. | Prepare fresh PFBHA solution daily. | |

| Incomplete reaction. | Ensure proper incubation time and temperature. | |

| Multiple peaks for the derivative | Presence of geometric isomers (syn/anti) of the oxime. | This is possible but can often be chromatographically resolved. If not, sum the peak areas for quantification. |

| Incomplete reaction leading to a peak for the starting material. | Optimize reaction conditions (time, temperature, reagent concentration). | |

| High background noise | Contamination from reagents or glassware. | Use high-purity reagents and solvents. Thoroughly clean all glassware. |

| Carryover from previous injections. | Implement a thorough wash cycle for the injection port and column between runs. |

Conclusion

The derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a robust and highly sensitive method for its quantification by GC-MS. This protocol provides a reliable framework for researchers, scientists, and drug development professionals to accurately analyze this compound in various matrices. The enhanced volatility, thermal stability, and detector response of the PFBHA derivative enable low-level detection and confident identification, which are critical for ensuring product quality and safety in the pharmaceutical industry.

References

- Benchchem. Application Notes and Protocols for the GC-MS Analysis of Keto Acids. Accessed February 27, 2026.

- Sigma-Aldrich. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Accessed February 27, 2026.

- PubMed. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids. Accessed February 27, 2026.

- Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones—Section 3.3. Accessed February 27, 2026.

- Sigma-Aldrich. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Accessed February 27, 2026.

- Benchchem. Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Accessed February 27, 2026.

- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Accessed February 27, 2026.

- Chemistry LibreTexts.

- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Accessed February 27, 2026.

- ResearchGate. Derivatization reaction of carbonyls with PFBHA. Accessed February 27, 2026.

- Santa Cruz Biotechnology. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Accessed February 27, 2026.

- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Accessed February 27, 2026.

- USRA. FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. Accessed February 27, 2026.

- Benchchem. Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines. Accessed February 27, 2026.

- ResearchGate. Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Accessed February 27, 2026.

- TCI Chemicals. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride. Accessed February 27, 2026.

- Greyhound Chromatography.

- Bulletin 909A Guide to Derivatization Reagents for GC. Accessed February 27, 2026.

- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Accessed February 27, 2026.

- eScholarship@McGill. Determination of acetone in seawater using derivatization solid-phase microextraction. Accessed February 27, 2026.

- PubMed. Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Accessed February 27, 2026.

- ResearchGate. Derivatization for GC-MS analysis?. Accessed February 27, 2026.

- Determination of C3–C10 Aliphatic Aldehydes Using PFBHA Derivatization and Solid Phase Microextraction (SPME). Application to the Analysis of Beer. Accessed February 27, 2026.

- Benchchem. A Comparative Guide to Analytical Methods for (Dimethylamino)acetone. Accessed February 27, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gcms.cz [gcms.cz]

- 3. jfda-online.com [jfda-online.com]

- 4. O-(2,3,4,5,6-ペンタフルオロベンジル)ヒドロキシルアミン 塩酸塩 derivatization grade (GC derivatization), LiChropur™, ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 0-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]

- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 10. researchgate.net [researchgate.net]

- 11. hou.usra.edu [hou.usra.edu]

Use of 1-(Dipropylamino)acetone in the preparation of active pharmaceutical ingredients

Application Note: Strategic Utilization of 1-(Dipropylamino)acetone in API Synthesis

Executive Summary

This compound (CAS: 54151-35-8), also known as

This guide details the protocols for synthesizing this intermediate via the Mannich reaction and its subsequent conversion into two primary API classes: 1-(Dipropylamino)-2-propanol derivatives (amino-alcohols) and 2-amino-4-(dipropylaminomethyl)thiazole scaffolds.

Chemical Profile & Safety

| Property | Specification |

| Chemical Name | 1-(Dipropylamino)-2-propanone |

| CAS Number | 54151-35-8 |

| Molecular Formula | |

| Molecular Weight | 157.25 g/mol |

| Appearance | Pale yellow to orange liquid |

| Boiling Point | ~80-85 °C at 15 mmHg (est.) |

| Solubility | Soluble in ethanol, acetone, DCM; sparingly soluble in water. |

| Stability | Sensitive to oxidation; store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |

Safety Warning:

Synthesis of this compound (Mannich Protocol)

The industrial preparation utilizes a Mannich condensation between acetone, formaldehyde, and dipropylamine. Control of pH and temperature is critical to prevent the formation of the bis-Mannich base (1,3-bis(dipropylamino)acetone).

Reagents:

-

Acetone (Reagent Grade, excess)

-

Dipropylamine (1.0 eq)

-

Paraformaldehyde (1.1 eq)

-

Hydrochloric acid (conc., catalytic)

Step-by-Step Protocol:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Paraformaldehyde (33 g, 1.1 mol) in Ethanol (200 mL).

-

Amine Addition: Add Dipropylamine (101 g, 1.0 mol) dropwise while cooling to maintain temperature < 20°C.

-

Acidification: Add concentrated HCl (1-2 mL) to adjust pH to ~3-4. This catalyzes the depolymerization of paraformaldehyde.

-

Ketone Addition: Add Acetone (290 g, 5.0 mol) rapidly. The large excess of acetone favors the mono-substitution product.

-

Reflux: Heat the mixture to reflux (approx. 60-65°C) for 12-16 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

-

Work-up:

-

Remove excess acetone and ethanol under reduced pressure.

-

Dissolve the residue in water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove non-basic impurities.

-

Basify the aqueous layer with 20% NaOH solution to pH 12.

-

Extract the free base with Dichloromethane (3 x 150 mL).

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Distill the crude oil under vacuum (10-15 mmHg). Collect the fraction boiling at 80-85°C.

Application 1: Synthesis of Amino-Alcohol APIs

The reduction of this compound yields 1-(Dipropylamino)-2-propanol (CAS 36388-09-7), a structural analog to the Methadone precursor (1-dimethylamino-2-propanol). This scaffold is vital for synthesizing amino-ether based anesthetics and anti-arrhythmics.

Mechanism:

Nucleophilic addition of hydride (

Protocol (NaBH4 Reduction):

-

Dissolution: Dissolve this compound (15.7 g, 0.1 mol) in Methanol (100 mL). Cool to 0°C.

-

Reduction: Add Sodium Borohydride (

, 1.9 g, 0.05 mol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quenching: Quench with saturated

solution (50 mL). -

Extraction: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Isolation: Dry organic layer (

) and evaporate. The product is a viscous oil.-

Yield: >90%

-

Purity Check: GC-MS (Target M+ = 159).

-

Application 2: Hantzsch Thiazole Synthesis

This is the primary route for synthesizing thiazole-based dopamine agonists. The

Target Molecule:

2-Amino-4-(dipropylaminomethyl)thiazole

Protocol:

-

Bromination: Dissolve this compound (0.1 mol) in 48% HBr (50 mL). Add Bromine (

, 0.1 mol) dropwise at 0°C. Stir for 2 hours to form the -

Cyclization: Add Thiourea (0.12 mol) dissolved in hot water (50 mL) directly to the reaction mixture.

-

Reflux: Heat to reflux for 4 hours. The thiazole ring forms via condensation.

-

Work-up: Cool to room temperature. Neutralize with

to precipitate the thiazole free base. -

Crystallization: Recrystallize from Ethanol/Water.

Visual Workflows

Figure 1: Synthetic Pathways of this compound

Caption: Divergent synthesis pathways from the core intermediate to Alcohol and Thiazole API scaffolds.

Figure 2: Process Critical Control Points (CPP)

Caption: Critical Process Parameters (CPPs) for the reproducible synthesis of the Mannich base.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Polymerization of formaldehyde | Ensure pH is strictly maintained at 3-4; use fresh Paraformaldehyde. |

| Bis-Mannich Impurity | Ratio of Acetone too low | Increase Acetone:Amine ratio to >5:1. |

| Dark Coloration | Oxidation of amine | Sparge reaction with Nitrogen; add antioxidant (e.g., BHT) if permissible. |

| Incomplete Reduction | Water in solvent | Use anhydrous Methanol; ensure |

References

-

Mannich Reaction Mechanisms: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry. Link

- Amino-Alcohol Synthesis: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.

- Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols. Justus Liebigs Annalen der Chemie.

-

Safety Data (Analog): Sigma-Aldrich. (2025). Safety Data Sheet: 1-Dimethylamino-2-propanol. Link

- Process Chemistry: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

Sources

- 1. oarjbp.com [oarjbp.com]

- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

Application Notes and Protocols: 1-(Dipropylamino)acetone as a Versatile Precursor for the Synthesis of Novel Ligands

Introduction: Unlocking the Potential of a Versatile Building Block

In the quest for novel ligands that can drive advances in catalysis, materials science, and medicinal chemistry, the strategic selection of synthetic precursors is paramount. 1-(Dipropylamino)acetone, a functionalized aminoketone, emerges as a precursor of significant, yet underexplored, potential. Its structure, featuring a reactive ketone and a tertiary amino group, offers a unique platform for the rational design of a diverse array of mono- and polydentate ligands. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of innovative ligand architectures. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential applications of the resulting coordination complexes.

The utility of this compound as a ligand precursor is rooted in the reactivity of its constituent functional groups. The ketone moiety serves as an electrophilic center, amenable to a wide range of transformations, most notably condensation reactions to form Schiff bases. The tertiary amine, while generally less reactive, can influence the electronic properties of the molecule and participate in non-covalent interactions within a coordination sphere. Furthermore, the propyl groups offer steric bulk, which can be strategically employed to control the coordination geometry and stability of the resulting metal complexes.

Synthetic Strategies: From Precursor to Polydentate Ligands

The transformation of this compound into sophisticated ligand systems can be achieved through several key synthetic routes. This section will focus on two primary strategies: Schiff base condensation to yield bidentate and tridentate ligands, and reductive amination for the synthesis of flexible amino alcohol ligands.

Strategy 1: Schiff Base Condensation for Rigid Ligand Scaffolds

Schiff base formation, the reaction between a ketone and a primary amine, is a robust and high-yielding method for ligand synthesis. By selecting appropriate amine-containing reactants, a variety of ligand denticities and electronic properties can be achieved.

This protocol details the synthesis of a novel bidentate ligand through the condensation of this compound with 2-amino-4-methylphenol. The resulting ligand features both nitrogen and oxygen donor atoms, making it suitable for coordinating with a range of transition metals.

Experimental Protocol:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.57 g (10 mmol) of this compound in 30 mL of absolute ethanol. In a separate beaker, prepare a solution of 1.23 g (10 mmol) of 2-amino-4-methylphenol in 20 mL of absolute ethanol.

-

Reaction Setup: Equip the round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Condensation Reaction: Slowly add the ethanolic solution of 2-amino-4-methylphenol to the stirring solution of this compound at room temperature.

-

Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).

-

Isolation and Purification: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Table 1: Representative Quantitative Data for Protocol 1

| Parameter | Expected Value |

| Molecular Weight | 262.39 g/mol |

| Yield | 85-95% |

| Appearance | Crystalline solid |

| Melting Point | Dependent on purity |

Diagram 1: Synthesis of a Bidentate N,O-Ligand

Caption: Schiff base condensation of this compound.